3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-
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Overview
Description
3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- is a chemical compound with a unique structure that combines a pyrrolidinol moiety with a benzo[b]thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- can be achieved through several synthetic routes. One common method involves the hydroxylation of 1-benzoylpyrrolidine using Aspergillus sp., followed by stereoselective esterification using a commercial lipase . This method is advantageous due to its ability to produce optically active forms of the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that ensure high yield and purity. These methods often require the use of expensive starting materials and precise reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- has several scientific research applications, including:
Chemistry: It serves as a chiral building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- include:
- 1-Methyl-3-pyrrolidinol
- 1-Benzoyl-3-pyrrolidinol
- 1-Benzyl-3-pyrrolidinol
Uniqueness
What sets 3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)- apart from these similar compounds is its unique combination of a pyrrolidinol moiety with a benzo[b]thienyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
832103-04-5 |
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Molecular Formula |
C13H16N2OS |
Molecular Weight |
248.35 g/mol |
IUPAC Name |
(3R)-1-[(5-amino-1-benzothiophen-2-yl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C13H16N2OS/c14-10-1-2-13-9(5-10)6-12(17-13)8-15-4-3-11(16)7-15/h1-2,5-6,11,16H,3-4,7-8,14H2/t11-/m1/s1 |
InChI Key |
VKDSSQMRQBYPOD-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=CC3=C(S2)C=CC(=C3)N |
Canonical SMILES |
C1CN(CC1O)CC2=CC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
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